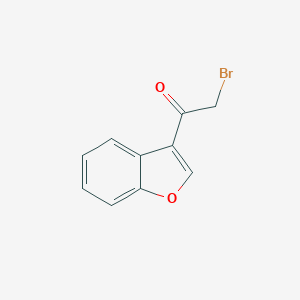

1-(Benzofuran-3-yl)-2-bromoethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzofuran-3-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHFTONHSRLBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380202 | |

| Record name | 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187657-92-7 | |

| Record name | 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Benzofuran-3-yl)-2-bromoethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(Benzofuran-3-yl)-2-bromoethanone, a valuable intermediate in organic synthesis and drug discovery. The document details the multi-step synthetic pathway, reaction mechanisms, experimental protocols, and safety considerations.

Introduction

This compound is an organic compound featuring a benzofuran core, which is a prominent scaffold in numerous natural products and biologically active molecules.[1][2] These compounds have garnered significant attention in the pharmaceutical industry due to their potential antibacterial, antitumor, and antidiabetic properties.[1][2] The title compound, an α-bromoketone, serves as a versatile building block for the synthesis of more complex heterocyclic systems due to the high reactivity of the carbon-bromine bond.[3] This guide focuses on the common and effective methods for its preparation, starting from the synthesis of the precursor, 1-(Benzofuran-3-yl)ethanone.

General Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the preparation of the ketone precursor, 1-(Benzofuran-3-yl)ethanone (also known as 3-acetylbenzofuran). The second step is the selective bromination at the α-carbon of the acetyl group.

Part I: Synthesis of 1-(Benzofuran-3-yl)ethanone

The synthesis of 3-acylbenzofurans can be challenging due to regioselectivity issues.[1] Friedel-Crafts acylation of benzofuran often yields a mixture of C2 and C3 substituted products.[1] However, specific methods have been developed to achieve high selectivity for the 3-position. One common approach involves the acylation of benzofuran under specific conditions.

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds via an electrophilic acylium ion, which is generated from acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). The benzofuran ring then acts as a nucleophile, attacking the acylium ion. The choice of catalyst and reaction conditions can influence the regioselectivity of the acylation.

Experimental Protocol: Synthesis of 2-Acetylbenzofuran (as a representative protocol)

While a specific protocol for 3-acetylbenzofuran was not detailed in the provided results, a representative procedure for the synthesis of the isomeric 2-acetylbenzofuran from salicylaldehyde and chloroacetone is described, which illustrates the general techniques for benzofuran synthesis.[4]

-

Reaction Setup : A mixture of salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) are placed in a round-bottom flask.

-

Solvent : Dry acetone (150 mL) is added to the flask.

-

Reaction : The mixture is gently refluxed for 13 hours.

-

Work-up : After cooling, the reaction mixture is filtered.

-

Isolation : The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

Purification : The product is recrystallized from petroleum ether.[4]

Note: The synthesis of 3-acetylbenzofuran would require a different starting material or a regioselective acylation method.

Part II: Synthesis of this compound

The second and final step is the α-bromination of 1-(Benzofuran-3-yl)ethanone. This reaction selectively introduces a bromine atom on the carbon adjacent to the carbonyl group.

Reaction Mechanism: α-Bromination of a Ketone

The α-bromination of a ketone typically proceeds through an enol or enolate intermediate, especially under acidic or basic conditions. The reaction involves the electrophilic attack of bromine on the electron-rich enol double bond.

-

Enolization (Acid-Catalyzed) : The ketone is protonated at the carbonyl oxygen by an acid catalyst. A subsequent deprotonation at the α-carbon leads to the formation of an enol.

-

Nucleophilic Attack : The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of the brominating agent (e.g., Br₂ or NBS).

-

Deprotonation : The resulting intermediate is deprotonated to regenerate the carbonyl group and yield the final α-brominated ketone.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

A common method for α-bromination involves the use of N-Bromosuccinimide (NBS), often in the presence of a radical initiator or acid catalyst.[5]

-

Reactants : 1-(Benzofuran-3-yl)ethanone and N-bromosuccinimide (NBS) are dissolved in a suitable solvent, such as carbon tetrachloride (CCl₄).[5]

-

Initiation : A catalytic amount of a radical initiator like benzoyl peroxide or an acid catalyst may be added.

-

Reaction : The mixture is typically refluxed or stirred at an elevated temperature until the reaction is complete, which can be monitored by TLC.

-

Work-up : The reaction mixture is cooled, and the succinimide byproduct is filtered off.

-

Isolation and Purification : The solvent is removed from the filtrate, and the crude product is purified, often by column chromatography or recrystallization.

Quantitative Data

| Starting Material | Brominating Agent | Product | Yield (%) | Reference |

| 1-(4-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone | NBS | 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone | 60% | [5] |

| 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | NBS | 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | 30% | [5] |

| 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | NBS | 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | 30% | [5] |

Note: The yields can vary significantly based on the specific substrate and reaction conditions.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₇BrO₂ | [6] |

| Molecular Weight | 239.07 g/mol | [7] |

| Appearance | Off-white to yellow crystalline solid | [6] |

| Melting Point | ~105-110 °C | [6] |

| Solubility | Soluble in ethanol and dichloromethane | [6] |

Safety and Handling

Chemical Hazards:

-

This compound : As an organic bromine compound, it is likely irritating to the skin, eyes, and respiratory system.[6] It should be handled with care to avoid direct contact.

-

Brominating Agents (e.g., Br₂, NBS) : These are corrosive, toxic, and strong oxidizing agents. Handle in a well-ventilated fume hood.

-

Solvents (e.g., CCl₄, Acetone) : Many organic solvents are flammable and may be toxic.[8] Carbon tetrachloride is a known carcinogen and hepatotoxin.

Recommended Precautions:

-

Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[6][8]

-

Ventilation : All procedures should be conducted in a well-ventilated chemical fume hood.[6][8]

-

Handling : Avoid inhalation of vapors and direct contact with skin and eyes.[6]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and sources of ignition.[6][8]

-

First Aid : In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6] If inhaled, move to fresh air. If skin contact occurs, wash off immediately with plenty of water.[7]

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature for more detailed procedures and adapt them as necessary for their specific applications, always prioritizing safety.

References

- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chembk.com [chembk.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Benzofuran-3-yl)-2-bromoethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 1-(Benzofuran-3-yl)-2-bromoethanone. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a benzofuran core, which is a common scaffold in many biologically active molecules.[1][2] Its structure consists of a benzofuran ring substituted at the 3-position with a bromoacetyl group. This functional group makes it a valuable intermediate in organic synthesis for creating more complex molecules.[3][4]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇BrO₂ | [3] |

| Molecular Weight | 239.07 g/mol | [3] |

| CAS Number | 187657-92-7 | [5] |

| Appearance | Off-white to yellow crystalline solid | [3] |

| Melting Point | 105-110 °C / 136 °C | [3] |

| Boiling Point | 306.8 ± 17.0 °C (Predicted) | [3] |

| Density | 1.582 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane. | [3] |

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and characterization of this compound and related derivatives.

A prevalent method for synthesizing α-bromo ketones is the bromination of the corresponding ketone using a brominating agent like N-bromosuccinimide (NBS).[6][7]

Objective: To synthesize this compound from 1-(Benzofuran-3-yl)ethanone.

Materials:

-

1-(Benzofuran-3-yl)ethanone (starting material)

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Benzoyl peroxide (radical initiator)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate eluents (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve 1-(Benzofuran-3-yl)ethanone in carbon tetrachloride in a round-bottom flask.[7]

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.[8]

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine using a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.[6][7]

The structure and purity of the synthesized compound are typically confirmed using various spectroscopic methods.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz).[6]

-

The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[6]

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[6]

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[6]

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum would be expected to show a strong absorption band for the carbonyl (C=O) group of the ketone and characteristic bands for the benzofuran aromatic system.

Visualization of Experimental and Biological Pathways

The following diagrams, created using the DOT language, illustrate the synthesis workflow and a potential biological mechanism of action for related brominated benzofuran compounds.

Caption: A flowchart of the synthesis, purification, and characterization of the target compound.

Many benzofuran derivatives exhibit significant biological activity, including anticancer properties.[9][10] Studies on related brominated benzofurans have shown they can induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS).[6][8]

Caption: Potential mechanism of action for brominated benzofurans in cancer cells.

Applications in Drug Development

The benzofuran moiety is a key structural component in many pharmaceuticals and natural products with a wide array of therapeutic properties, including antiarrhythmic, antifungal, anti-inflammatory, and antitumor effects.[2][10] The presence of the reactive α-bromo ketone functionality in this compound makes it a versatile building block for synthesizing novel benzofuran derivatives.[4] These new compounds can be screened for various biological activities, contributing to the discovery of new therapeutic agents. For instance, derivatives have been explored as inhibitors of enzymes like glycogen synthase kinase 3β (GSK-3β), which is implicated in diseases such as cancer and CNS disorders.[11] The pro-apoptotic effects observed in related brominated benzofurans highlight their potential as leads for developing new anticancer drugs.[6][8]

References

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. labware-shop.com [labware-shop.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medcraveonline.com [medcraveonline.com]

- 11. From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Benzofuran Bromo Ketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound, has long been a cornerstone in medicinal chemistry, lauded for its presence in numerous biologically active natural products and synthetic drugs.[1][2] Among the vast array of its derivatives, benzofuran bromo ketones are emerging as a particularly promising class of compounds with a diverse pharmacological profile. The introduction of a bromine atom and a ketone functional group to the benzofuran nucleus can significantly modulate the molecule's physicochemical properties, leading to enhanced biological activities. This technical guide provides an in-depth exploration of the potential biological activities of benzofuran bromo ketones, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It aims to serve as a comprehensive resource for researchers and drug development professionals by presenting quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.

Anticancer Activity: Targeting Key Signaling Pathways

Benzofuran bromo ketones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4] The presence of the bromine atom often enhances the cytotoxic activity of the parent benzofuran molecule.[3]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of selected benzofuran bromo ketones and related derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate | K-562 (Leukemia) | Not specified, but showed significant activity | [5] |

| 2-Bromoacetylbenzofuran derivative (3f) | HEPG2 (Liver Carcinoma) | 12.4 µg/mL | [6] |

| Bromo-oxadiazolylbenzofuran derivative (14c) | HCT116 (Colon Cancer) | 3.27 | [7] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | HepG2 (Liver Cancer) | 3.8 ± 0.5 | [4] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 (Lung Cancer) | 3.5 ± 0.6 | [4] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | SW620 (Metastatic Colon Cancer) | 10.8 ± 0.9 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8][9]

Materials:

-

Benzofuran bromo ketone compound

-

Human cancer cell lines (e.g., HeLa, K562, MOLT-4)[3]

-

Normal endothelial cells (e.g., HUVEC) for selectivity assessment[3]

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.[8]

-

Compound Treatment: Prepare serial dilutions of the benzofuran bromo ketone in the appropriate culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[8]

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.[3]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways Implicated in Anticancer Activity

Benzofuran derivatives have been shown to exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

-

mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) is a key kinase that regulates cell growth and proliferation. Some benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, leading to decreased phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately resulting in the inhibition of protein synthesis and cell growth.[11][12]

Figure 1: Inhibition of the mTOR signaling pathway by benzofuran bromo ketones.

-

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cancer by promoting cell survival and proliferation. Some benzofuran derivatives have been shown to inhibit the NF-κB signaling pathway, potentially by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[13][14]

Figure 2: Inhibition of the NF-κB signaling pathway by benzofuran bromo ketones.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Benzofuran derivatives have been reported to modulate the MAPK pathway, although the specific effects on bromo ketone derivatives require further investigation.[15]

Antimicrobial Activity: A Promising Avenue for New Antibiotics

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran bromo ketones have shown promising activity against a range of bacteria and fungi.[16][17]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected benzofuran bromo ketones and related derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| 5,7-Dibromo-2-salicyloyl benzofuran derivatives | Staphylococcus aureus | Not specified, but showed activity | [10] |

| Benzofuran derivative with two bromo substituents | Bacterial strains | 29.76-31.96 mmol/L | [16] |

| Benzofuran derivative with bromo substituent on aryl ring | Salmonella typhi | 36.61-37.92 mmol/L | [16] |

| 8-Bromo-3-{[phenylmethylidene]amino}benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives | Various bacteria and fungi | Showed considerable activity | [16] |

| Bromo-substituted 3-benzofurancarboxylic acid derivatives (III, IV, VI) | Gram-positive bacteria | 50 - 200 | [18] |

| Bromo-substituted 3-benzofurancarboxylic acid derivatives (III, VI) | Candida albicans, C. parapsilosis | 100 | [18] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20][21]

Materials:

-

Benzofuran bromo ketone compound

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a serial two-fold dilution of the benzofuran bromo ketone compound in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[20]

Anti-inflammatory Activity: Modulating Inflammatory Responses

Chronic inflammation is implicated in a wide range of diseases. Benzofuran derivatives have demonstrated anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[22]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[23][24]

Materials:

-

Benzofuran bromo ketone compound

-

Wistar albino rats

-

Carrageenan solution (1% in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide the rats into groups: a control group, a standard group, and test groups receiving different doses of the benzofuran bromo ketone.

-

Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally one hour before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of benzofuran derivatives are often attributed to their ability to inhibit key inflammatory pathways.

-

NF-κB and MAPK Signaling Pathways: As mentioned in the anticancer section, the NF-κB and MAPK pathways are central to the inflammatory response. Benzofuran compounds can inhibit the activation of these pathways, leading to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[14][15]

Synthesis of Benzofuran Bromo Ketones

The synthesis of benzofuran bromo ketones can be achieved through various synthetic routes. A common approach involves the bromination of a pre-synthesized benzofuran ketone derivative.

General Synthetic Workflow

Figure 3: General synthetic workflow for benzofuran bromo ketones.

A specific example is the synthesis of 2-bromoacetylbenzofuran, which can serve as a versatile intermediate for the preparation of a variety of heterocyclic derivatives with potential biological activities.[6] The synthesis often starts with the reaction of salicylaldehyde with chloroacetone to form 2-acetylbenzofuran, which is then brominated.[3]

Conclusion and Future Directions

Benzofuran bromo ketones represent a promising class of compounds with multifaceted biological activities. Their demonstrated efficacy in preclinical models of cancer, microbial infections, and inflammation warrants further investigation. Future research should focus on:

-

Synthesis of novel derivatives: Expanding the chemical space of benzofuran bromo ketones to improve potency and selectivity.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of lead compounds to pave the way for in vivo studies and potential clinical development.

The continued exploration of this chemical scaffold holds significant promise for the discovery of new therapeutic agents to address unmet medical needs.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. bds.berkeley.edu [bds.berkeley.edu]

- 11. benchchem.com [benchchem.com]

- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. broadpharm.com [broadpharm.com]

- 24. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]

Reactivity Profile of α-Bromo Ketones on Benzofuran Rings: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of α-bromo ketones in the synthesis of benzofuran rings, a core scaffold in numerous pharmaceuticals and biologically active compounds. This document details the primary synthetic strategies, presents quantitative data on reaction outcomes, outlines detailed experimental protocols for key transformations, and visualizes the underlying reaction mechanisms and workflows.

Introduction to the Reactivity of α-Bromo Ketones in Benzofuran Synthesis

α-Bromo ketones are versatile reagents in organic synthesis due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic attack. This dual reactivity is harnessed in the synthesis of benzofurans, typically through reactions with phenols or their derivatives. The general strategy involves the formation of an α-phenoxy ketone intermediate, which then undergoes an intramolecular cyclization to form the benzofuran ring.

The primary pathways for the synthesis of benzofurans utilizing α-bromo ketones include:

-

Two-step synthesis via α-phenoxy ketones: This classic approach involves the initial O-alkylation of a phenol with an α-bromo ketone to form an α-phenoxy ketone, followed by an acid- or base-catalyzed intramolecular cyclization (cyclodehydration).

-

One-pot synthesis: Several methodologies have been developed to carry out the O-alkylation and cyclization in a single reaction vessel, often promoted by a Lewis acid or other catalysts. These methods offer improved efficiency and atom economy.

The regioselectivity of the cyclization process is a key consideration, as it determines the substitution pattern on the resulting benzofuran ring. Reaction conditions, the nature of the substituents on both the phenol and the α-bromo ketone, and the choice of catalyst all play crucial roles in directing the outcome of the reaction.

Quantitative Data on Benzofuran Synthesis from α-Bromo Ketones

The following tables summarize quantitative data from representative studies on the synthesis of benzofurans from α-bromo ketones, highlighting the scope of the reactions and the influence of various catalysts and substituents on the yields.

Table 1: Synthesis of 3-Substituted Benzofurans via Cyclodehydration of α-Phenoxy Ketones using Eaton's Reagent.[1]

| Entry | Phenol | α-Bromo Ketone | Product | Time | Yield (%) |

| 1 | Phenol | 2-Bromoacetophenone | 3-Phenylbenzofuran | 10 min | 89 |

| 2 | p-Cresol | 2-Bromoacetophenone | 5-Methyl-3-phenylbenzofuran | 15 min | 92 |

| 3 | m-Cresol | 2-Bromoacetophenone | 6-Methyl-3-phenylbenzofuran | 15 min | 91 |

| 4 | o-Cresol | 2-Bromoacetophenone | 7-Methyl-3-phenylbenzofuran | 15 min | 85 |

| 5 | 4-Methoxyphenol | 2-Bromoacetophenone | 5-Methoxy-3-phenylbenzofuran | 15 min | 95 |

| 6 | 4-Chlorophenol | 2-Bromoacetophenone | 5-Chloro-3-phenylbenzofuran | 15 min | 88 |

| 7 | Phenol | 2-Bromopropiophenone | 2-Methyl-3-phenylbenzofuran | 20 min | 87 |

| 8 | Phenol | 1-Bromo-2-butanone | 3-Ethyl-2-methylbenzofuran | 20 min | 82 |

Reactions were carried out with the corresponding α-phenoxy ketone in Eaton's reagent at 45°C.

Table 2: One-Pot Synthesis of 2-Substituted Benzofurans using Titanium Tetrachloride.[2]

| Entry | Phenol | α-Halo Ketone | Product | Time (h) | Yield (%) |

| 1 | Phenol | 2-Chlorocyclohexanone | 1,2,3,4-Tetrahydrodibenzofuran | 2 | 92 |

| 2 | p-Cresol | 2-Chlorocyclohexanone | 8-Methyl-1,2,3,4-tetrahydrodibenzofuran | 2 | 95 |

| 3 | m-Cresol | 2-Chlorocyclohexanone | 7-Methyl-1,2,3,4-tetrahydrodibenzofuran | 2 | 93 |

| 4 | o-Cresol | 2-Chlorocyclohexanone | 6-Methyl-1,2,3,4-tetrahydrodibenzofuran | 2 | 89 |

| 5 | 4-Methoxyphenol | 2-Chlorocyclohexanone | 8-Methoxy-1,2,3,4-tetrahydrodibenzofuran | 2 | 96 |

| 6 | Phenol | 2-Bromocyclopentanone | 1,2,3,4-Tetrahydro-cyclopenta[b]benzofuran | 3 | 88 |

| 7 | Phenol | 3-Bromobutan-2-one | 2,3-Dimethylbenzofuran | 4 | 75 |

| 8 | 2-Naphthol | 2-Chlorocyclohexanone | 1,2,3,4-Tetrahydronaphtho[2,1-b]furan | 1 | 98 |

Reactions were carried out in 2,2,2-trifluoroethanol with titanium tetrachloride at 80°C.

Experimental Protocols

Synthesis of α-Phenoxy Ketones.[1]

A mixture of the corresponding phenol (10 mmol), α-bromo ketone (10 mmol), and potassium carbonate (15 mmol) in acetone (50 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired α-phenoxy ketone.

Cyclodehydration of α-Phenoxy Ketones using Eaton's Reagent.[1]

To a stirred solution of the α-phenoxy ketone (1 mmol) in Eaton's reagent (phosphorus pentoxide–methanesulfonic acid, 3 mL), the reaction is stirred at the specified temperature (see Table 1) for the indicated time. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the benzofuran derivative.

One-Pot Synthesis of Benzofurans using Titanium Tetrachloride.[2]

To a 25 mL two-necked flask equipped with a reflux condenser, freshly distilled 2,2,2-trifluoroethanol (1.0 mL), the phenol (1.0 mmol), and titanium tetrachloride (1.0 mmol) are added under a nitrogen atmosphere. Then, a mixture of the α-haloketone (1.2 mmol) in 2,2,2-trifluoroethanol (2.0 mL) is added dropwise. The reaction mixture is heated to 80°C and stirred for the time indicated in Table 2. After cooling to room temperature, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the desired benzofuran.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows described in this guide.

Caption: Two-step synthesis of benzofurans from phenols and α-bromo ketones.

Caption: General workflow for the one-pot synthesis of benzofurans.

Caption: Plausible mechanism for the TiCl₄-promoted one-pot synthesis.

Preliminary Screening of 1-(Benzofuran-3-yl)-2-bromoethanone Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxic screening of 1-(Benzofuran-3-yl)-2-bromoethanone, a member of the pharmacologically significant benzofuran class of compounds. While direct cytotoxic data for this specific molecule is limited in publicly available literature, this document synthesizes findings from structurally related bromoacetyl and bromoalkyl benzofuran derivatives to project its potential cytotoxic profile and guide future research. This guide outlines detailed experimental protocols for key cytotoxicity assays, presents available quantitative data from analogous compounds, and visualizes potential mechanisms of action through signaling pathway diagrams. The information herein is intended to serve as a foundational resource for researchers initiating cytotoxic evaluations of this and similar compounds.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a bromoacetyl moiety to the benzofuran scaffold is a key structural modification. Studies on analogous compounds have demonstrated that the presence of a bromine atom on an acetyl or methyl group attached to the benzofuran system can significantly enhance cytotoxic activity against various cancer cell lines.[4][5] This suggests that this compound holds promise as a potential cytotoxic agent.

This guide provides a framework for the initial in vitro assessment of this compound, focusing on methodologies to determine its cytotoxic potential and elucidate its mechanism of action.

Projected Cytotoxicity Based on Analogous Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5.0 | [5] |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL-60 (Leukemia) | 0.1 | [5] |

| A brominated benzofuran derivative (Compound 1c) | K562 (Leukemia) | Not specified, but showed significant activity | [4] |

| A brominated benzofuran derivative (Compound 1e) | HeLa (Cervix Carcinoma) | Not specified, but showed significant activity | [4] |

| A brominated benzofuran derivative (Compound 2d) | MOLT-4 (Leukemia) | Not specified, but showed significant activity | [4] |

| A brominated benzofuran derivative (Compound 3d) | HUVEC (Normal Cells) | Showed toxicity, indicating potential for non-selectivity | [4] |

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

The data suggests that bromo-benzofuran derivatives can exhibit potent cytotoxicity, particularly against leukemia cell lines.[5] The selectivity of these compounds against cancer cells versus normal cells appears to be variable and dependent on the specific chemical structure.[4][5]

Key Experimental Protocols

A thorough preliminary screening of this compound cytotoxicity would involve a panel of assays to assess cell viability, membrane integrity, and the mechanism of cell death.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., K562, HeLa, MOLT-4) and a non-cancerous control cell line (e.g., HUVEC) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase Activity Assay

Caspases are key proteases involved in the execution of apoptosis. Measuring their activity provides direct evidence of apoptosis induction.

Protocol:

-

Cell Lysis: Treat cells with the test compound, then lyse the cells to release intracellular contents.

-

Substrate Addition: Add a luminogenic or fluorogenic substrate for a specific caspase (e.g., caspase-3/7).

-

Signal Measurement: Measure the resulting luminescence or fluorescence, which is proportional to the caspase activity.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related benzofuran derivatives, this compound may induce cytotoxicity through the induction of apoptosis.[4][5] Some benzofuran derivatives have been shown to cause cell cycle arrest at the G2/M phase and operate through a p53-dependent pathway.[2][3]

General Experimental Workflow

Caption: A generalized workflow for the in vitro cytotoxicity screening of a novel compound.

Potential Apoptotic Signaling Pathway

Caption: A potential p53-mediated intrinsic apoptotic pathway that may be induced by the compound.

Conclusion and Future Directions

While direct experimental data on the cytotoxicity of this compound is currently lacking, the available information on structurally similar bromo-benzofuran derivatives suggests it is a compound of interest for anticancer research. The preliminary screening approach outlined in this guide, employing a combination of cell viability and apoptosis assays, will be crucial in determining its cytotoxic profile.

Future research should focus on:

-

Comprehensive Cell Line Screening: Evaluating the compound against a broader panel of cancer cell lines to identify potential selective activity.

-

Mechanism of Action Studies: Further investigating the specific signaling pathways involved in its cytotoxic effects, including cell cycle analysis and the role of key regulatory proteins.

-

In Vivo Studies: If promising in vitro activity is observed, progressing to animal models to assess its efficacy and safety in a physiological context.

This technical guide serves as a starting point for the systematic evaluation of this compound as a potential cytotoxic agent, providing the necessary protocols and conceptual framework to advance its investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic characterization (NMR, IR, MS) of 1-(Benzofuran-3-yl)-2-bromoethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the synthetic intermediate, 1-(Benzofuran-3-yl)-2-bromoethanone. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a detailed synthetic pathway, including the spectroscopic characterization of its precursor, 1-(Benzofuran-3-yl)ethanone (also known as 3-acetylbenzofuran). The presented data for the final product is based on established synthetic methodologies and predicted spectroscopic values, offering a robust framework for its synthesis and identification.

Introduction

This compound is a halogenated ketone derivative of the benzofuran scaffold, a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. As an α-bromoketone, it serves as a versatile intermediate in organic synthesis, enabling the introduction of various functionalities at the α-position through nucleophilic substitution reactions. This makes it a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This guide details the necessary experimental procedures and expected analytical data for its preparation and characterization.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is a two-step process commencing with the preparation of the precursor, 1-(Benzofuran-3-yl)ethanone, followed by its alpha-bromination.

Caption: Synthetic workflow for this compound.

Synthesis of 1-(Benzofuran-3-yl)ethanone

A plausible and regioselective method for the synthesis of 3-acylbenzofurans involves the rearrangement of 2-hydroxychalcones.[1]

Protocol:

-

Protection of 2-hydroxychalcone: The hydroxyl group of 2-hydroxychalcone is protected, for instance, as a methoxymethyl (MOM) ether.

-

Rearrangement: The protected 2-hydroxychalcone undergoes rearrangement, which can be initiated with a suitable reagent.

-

Cyclization and Deprotection: The rearranged intermediate is then subjected to basic or weakly acidic conditions to induce cyclization and deprotection, yielding 1-(Benzofuran-3-yl)ethanone.[1] The product is then purified using column chromatography.

Synthesis of this compound

The alpha-bromination of the acetyl group of 1-(Benzofuran-3-yl)ethanone can be achieved using N-bromosuccinimide (NBS), a common reagent for allylic and benzylic bromination, as well as for the α-bromination of ketones.

Protocol:

-

Dissolution: 1-(Benzofuran-3-yl)ethanone is dissolved in a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

-

Addition of Reagents: N-Bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or AIBN, are added to the solution.

-

Reaction: The mixture is refluxed for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for both the precursor and the final product.

1-(Benzofuran-3-yl)ethanone

| Spectroscopic Data | 1-(Benzofuran-3-yl)ethanone |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.20-8.10 (m, 1H, Ar-H), 7.80 (s, 1H, H-2), 7.60-7.50 (m, 1H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 2.60 (s, 3H, -COCH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195.0 (C=O), 155.0 (C-7a), 145.0 (C-2), 128.0 (C-3a), 126.0, 125.0, 123.0 (Ar-CH), 122.0 (C-3), 112.0 (Ar-CH), 27.0 (-CH₃). |

| IR (KBr) | ν (cm⁻¹): 3100 (Ar C-H), 1670 (C=O, ketone), 1550, 1450 (C=C, aromatic). |

| Mass Spectrometry (EI) | m/z (%): 160 (M⁺), 145 (M⁺ - CH₃), 117 (M⁺ - COCH₃). |

This compound

The following spectroscopic data are predicted based on the structure and data from analogous compounds.

| Spectroscopic Data | Predicted for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.25-8.15 (m, 1H, Ar-H), 7.90 (s, 1H, H-2), 7.65-7.55 (m, 1H, Ar-H), 7.45-7.35 (m, 2H, Ar-H), 4.50 (s, 2H, -COCH₂Br). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 188.0 (C=O), 155.0 (C-7a), 146.0 (C-2), 128.0 (C-3a), 126.5, 125.5, 123.5 (Ar-CH), 121.0 (C-3), 112.0 (Ar-CH), 35.0 (-CH₂Br). |

| IR (KBr) | ν (cm⁻¹): 3100 (Ar C-H), 1680 (C=O, ketone), 1540, 1450 (C=C, aromatic), 680 (C-Br). |

| Mass Spectrometry (EI) | m/z (%): 238/240 (M⁺, isotopic pattern for Br), 159 (M⁺ - Br), 145 (M⁺ - COCH₂Br). |

Experimental Workflows and Logical Relationships

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

References

Methodological & Application

Synthesis Protocol for 1-(Benzofuran-3-yl)-2-bromoethanone from o-hydroxyacetophenone

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(Benzofuran-3-yl)-2-bromoethanone, a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The synthesis commences with the readily available starting material, o-hydroxyacetophenone, and proceeds through a two-stage synthetic sequence. The first stage involves the formation of the key intermediate, 1-(Benzofuran-3-yl)ethanone, via a chalcone rearrangement strategy. The subsequent stage details the selective alpha-bromination of the acetyl group to yield the final product. This protocol includes comprehensive experimental procedures, reagent specifications, and data presentation to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The targeted synthesis of functionalized benzofurans is therefore of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block, enabling the introduction of various functionalities at the C-2 position of the ethanone side chain, making it a crucial precursor for the development of novel therapeutic agents. This protocol outlines a reliable method for its preparation from o-hydroxyacetophenone.

Overall Synthesis Workflow

The synthesis is divided into two main stages:

-

Stage 1: Synthesis of 1-(Benzofuran-3-yl)ethanone. This stage is accomplished through a multi-step sequence involving the protection of the hydroxyl group of o-hydroxyacetophenone, followed by an aldol condensation to form a chalcone intermediate, which then undergoes oxidative rearrangement and cyclization to yield the 3-acetylbenzofuran core.

-

Stage 2: Bromination of 1-(Benzofuran-3-yl)ethanone. The intermediate from Stage 1 is then subjected to alpha-bromination using N-bromosuccinimide to afford the final product.

Stage 1: Synthesis of 1-(Benzofuran-3-yl)ethanone (Intermediate)

The synthesis of 3-acylbenzofurans from o-hydroxyacetophenones can be effectively achieved through a chalcone rearrangement strategy.[1] This multi-step process ensures the desired regioselectivity for the 3-position acylation.

Experimental Protocol

Step 1a: Protection of o-hydroxyacetophenone

-

To a solution of o-hydroxyacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a protecting group reagent, for example, methoxymethyl chloride (MOM-Cl) (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected o-hydroxyacetophenone.

Step 1b: Aldol Condensation to form Chalcone

-

Dissolve the protected o-hydroxyacetophenone (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Add an appropriate aldehyde for the formation of the necessary chalcone. For the synthesis of an acetyl group at the 3-position, a formaldehyde equivalent is required.

-

Add a base such as sodium hydroxide or potassium hydroxide to catalyze the condensation.

-

Stir the reaction at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Acidify the reaction mixture with dilute HCl and extract the chalcone product.

-

Purify the crude product by recrystallization or column chromatography.

Step 1c: Oxidative Rearrangement and Cyclization

-

The protected 2-hydroxychalcone is subjected to oxidative rearrangement using a hypervalent iodine reagent like phenyliodine(III) diacetate (PIDA) or a similar oxidant.[1]

-

The rearranged intermediate is then treated with an acid (e.g., p-toluenesulfonic acid) to facilitate deprotection and intramolecular cyclization to form 1-(Benzofuran-3-yl)ethanone.[1]

-

The reaction is typically carried out in a solvent such as THF or methanol.

-

After the reaction is complete, the mixture is worked up by neutralization and extraction.

-

The crude 1-(Benzofuran-3-yl)ethanone is purified by column chromatography.

| Stage 1: Reagents and Conditions Summary | |

| Step | Key Reagents and Conditions |

| Protection | o-hydroxyacetophenone, MOM-Cl, DIPEA, DCM, 0 °C to RT, 12-16 h |

| Aldol Condensation | Protected ketone, Formaldehyde source, NaOH, Ethanol, RT, 2-4 h |

| Rearrangement & Cyclization | Chalcone, PIDA, p-TsOH, THF, RT |

Stage 2: Synthesis of this compound

This stage involves the selective bromination of the methyl group of the acetyl moiety of 1-(Benzofuran-3-yl)ethanone. A well-established method for this transformation is the use of N-bromosuccinimide (NBS) with a radical initiator. A similar procedure has been successfully used for the bromination of 2-acetyl-3-methylbenzofuran derivatives.[2][3]

Experimental Protocol

-

Dissolve 1-(Benzofuran-3-yl)ethanone (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

-

To this solution, add N-bromosuccinimide (NBS) (1.0-1.1 eq).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.05-0.1 eq).

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for 2-6 hours.

-

Monitor the reaction progress by TLC. The formation of succinimide as a white precipitate that floats on the solvent surface is an indication of reaction progression.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide by-product.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

| Stage 2: Reagents and Conditions Summary | |

| Reactants | 1-(Benzofuran-3-yl)ethanone, N-Bromosuccinimide (NBS) |

| Initiator | Benzoyl Peroxide (BPO) or AIBN |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Temperature | Reflux (~77 °C) |

| Reaction Time | 2-6 hours |

| Work-up | Filtration, Aqueous wash, Drying, Solvent evaporation |

| Purification | Recrystallization or Column Chromatography |

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |

| o-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | - | Colorless to pale yellow liquid |

| 1-(Benzofuran-3-yl)ethanone | C₁₀H₈O₂ | 160.17 | Varies | Solid |

| This compound | C₁₀H₇BrO₂ | 239.07 | Good to Excellent | Solid |

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Work in a well-ventilated fume hood.

-

N-bromosuccinimide is a lachrymator and should be handled with care.

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent; handle with extreme caution and dispose of it properly.

-

Benzoyl peroxide is a potentially explosive solid and should not be heated directly.

-

o-hydroxyacetophenone is an irritant.

Conclusion

This protocol provides a detailed and structured approach for the synthesis of this compound from o-hydroxyacetophenone. By following the outlined procedures, researchers can reliably prepare this important synthetic intermediate for further elaboration in drug discovery and development programs. The clear presentation of experimental steps, reagent quantities, and reaction conditions is intended to facilitate the successful implementation of this synthesis in the laboratory.

References

- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]

- 3. researchgate.net [researchgate.net]

Application of 1-(Benzofuran-3-yl)-2-bromoethanone in Hantzsch Thiazole Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, a classic and versatile method for the preparation of thiazole derivatives, involves the condensation of an α-haloketone with a thioamide. This reaction is renowned for its simplicity and efficiency, often resulting in high yields of the desired thiazole products. The resulting thiazole ring is an aromatic and stable heterocyclic scaffold, which is a core component in numerous pharmaceutical agents exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

1-(Benzofuran-3-yl)-2-bromoethanone is a key α-haloketone intermediate that serves as a precursor for the synthesis of a variety of 4-(benzofuran-3-yl)thiazole derivatives. The benzofuran moiety itself is a prominent pharmacophore found in many natural products and synthetic drugs, and its incorporation into the thiazole ring system is a promising strategy for the development of novel therapeutic agents. These application notes provide a detailed protocol for the synthesis of thiazole derivatives using this compound, based on the principles of the Hantzsch synthesis.

Reaction Mechanism and Workflow

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack: The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of this compound in an SN2 reaction.

-

Cyclization: This is followed by an intramolecular condensation where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.

-

Dehydration: The final step involves the elimination of a water molecule to form the stable, aromatic thiazole ring.

Hantzsch Thiazole Synthesis Workflow

Caption: A generalized experimental workflow for the Hantzsch synthesis of 4-(benzofuran-3-yl)thiazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of the Precursor this compound

The synthesis of the α-haloketone precursor is a critical first step. A common method involves the bromination of 1-(benzofuran-3-yl)ethanone.

Materials:

-

1-(Benzofuran-3-yl)ethanone

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or another suitable solvent

-

Benzoyl peroxide (initiator)

Procedure:

-

Dissolve 1-(benzofuran-3-yl)ethanone in CCl₄ in a round-bottom flask.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a crystalline solid.

Protocol 2: Hantzsch Synthesis of 2-Amino-4-(benzofuran-3-yl)thiazole

This protocol details the synthesis of a representative 2-aminothiazole derivative.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

5% Sodium carbonate solution

Procedure:

-

In a 50 mL round-bottom flask, combine this compound (10 mmol) and thiourea (12 mmol).

-

Add 25 mL of ethanol and a magnetic stir bar.

-

Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction should be monitored by TLC.[1]

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 50 mL of 5% aqueous sodium carbonate solution and stir to neutralize the hydrobromide salt of the product.[1]

-

A precipitate of the crude product should form.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the filter cake with cold water to remove any inorganic salts.

-

Allow the product to air dry. For further purification, the crude product can be recrystallized from ethanol or another suitable solvent.

Quantitative Data

The following table summarizes representative yields and reaction conditions for the Hantzsch thiazole synthesis with various α-haloketones, providing an expected range for the synthesis with this compound.

| α-Haloketone | Thioamide | Solvent | Conditions | Yield (%) | Reference |

| 2-Bromoacetophenone | Thiourea | Methanol | 100°C, 30 min | High | [1] |

| Substituted 2-bromoacetophenones | Thiourea | Ethanol | Reflux, 2-4 h | 70-85 | General |

| 1-(1-Benzofuran-2-yl)-2-bromoethanone | 4-Phenyl-1,3-thiazol-2-amines | Ethanol | Reflux, 10 h | Not specified for final product, but precursor yield was 76-80% | |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | Ethanol/Water | 65°C, 2-3.5 h | 79-90 |

Biological Significance and Potential Applications

Thiazole derivatives are known to possess a wide array of biological activities. The incorporation of a benzofuran moiety is anticipated to modulate and potentially enhance these activities.

-

Antimicrobial Activity: Many thiazole derivatives have demonstrated significant antibacterial and antifungal properties. The resulting 4-(benzofuran-3-yl)thiazoles are promising candidates for the development of new antimicrobial agents.

-

Anticancer Activity: The thiazole nucleus is present in several anticancer drugs. Benzofuran-containing compounds have also shown cytotoxic effects against various cancer cell lines. The combination of these two pharmacophores may lead to compounds with enhanced antitumor properties.

-

Enzyme Inhibition: Certain benzofuran-thiazole hybrids have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO), which are targets for the treatment of neurological disorders.

Potential Biological Signaling Pathway Involvement

Caption: Logical relationship of a synthesized compound to a biological outcome.

Conclusion

The Hantzsch synthesis provides a straightforward and efficient route for the application of this compound in the synthesis of novel 4-(benzofuran-3-yl)thiazole derivatives. These compounds are of significant interest to the drug development community due to the combined pharmacological potential of the benzofuran and thiazole moieties. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore this promising area of medicinal chemistry. Further investigation into the biological activities of these novel compounds is warranted.

References

Application Notes and Protocols for N-alkylation using 1-(Benzofuran-3-yl)-2-bromoethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The N-alkylation of amines with functionalized benzofurans, such as 1-(Benzofuran-3-yl)-2-bromoethanone, provides a valuable synthetic route to novel molecules with significant potential in drug discovery and development. This document offers a detailed guide for the N-alkylation of various amines using this versatile reagent, including experimental protocols, data presentation, and insights into the potential biological applications of the resulting products.

The core reaction involves the nucleophilic substitution of the bromine atom in this compound by a primary or secondary amine, leading to the formation of a new carbon-nitrogen bond and yielding an α-aminoketone derivative. These compounds can serve as key intermediates for the synthesis of more complex molecular architectures.

Application Notes

The N-alkylated derivatives of this compound are of significant interest in medicinal chemistry due to the established biological activities of the benzofuran scaffold.

Anticancer Potential:

Numerous studies have highlighted the anticancer properties of benzofuran derivatives.[1][3] These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The mechanism of action often involves the intrinsic mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins (such as Bcl-2, Bcl-xL, Bax, and Bak), the release of cytochrome c, and the subsequent activation of caspases (e.g., caspase-9 and caspase-3).[1][4] The N-alkylated products described herein may exhibit similar pro-apoptotic activities, making them valuable candidates for further investigation as potential anticancer agents.

Signaling Pathway Visualization:

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by N-alkylated benzofuran derivatives, based on existing literature for similar compounds.

Caption: Proposed apoptotic signaling pathway induced by N-alkylated benzofuran derivatives.

Experimental Protocols

Synthesis of this compound (Starting Material)

A common method for the synthesis of α-bromoketones from the corresponding ketone is through bromination using N-bromosuccinimide (NBS).

Procedure:

-

To a solution of 1-(benzofuran-3-yl)ethanone (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile (CH3CN), add N-bromosuccinimide (NBS, 1.0-1.2 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

General Protocol for N-alkylation of Amines

This protocol describes a general procedure for the reaction of primary and secondary amines with this compound.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Base (e.g., potassium carbonate (K2CO3), triethylamine (Et3N), or diisopropylethylamine (DIPEA))

-

Solvent (e.g., acetonitrile (CH3CN), N,N-dimethylformamide (DMF), or acetone)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the amine (1.2-1.5 eq.) in the chosen solvent, add the base (2.0-3.0 eq.).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add a solution of this compound (1.0 eq.) in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the amine, for 4-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-alkylated product.

Experimental Workflow Diagram:

Caption: General experimental workflow for the N-alkylation reaction.

Data Presentation

The following tables summarize the expected reaction conditions and characterization data for the N-alkylation of various amines with this compound. The data is based on typical outcomes for similar reactions.[2][5][6][7]

Table 1: Reaction Conditions and Yields for N-alkylation

| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K2CO3 | CH3CN | 80 | 12 | 85-95 |

| 2 | Benzylamine | Et3N | DMF | 25 | 8 | 90-98 |

| 3 | Morpholine | K2CO3 | Acetone | 50 | 6 | 88-96 |

| 4 | Piperidine | K2CO3 | CH3CN | 60 | 5 | 90-97 |

| 5 | Pyrrolidine | Et3N | CH3CN | 25 | 4 | 92-99 |

Table 2: Characterization Data for N-alkylated Products

| Product | Chemical Name | Molecular Formula | 1H NMR (δ, ppm, CDCl3) | 13C NMR (δ, ppm, CDCl3) |

| 1 | 1-(Benzofuran-3-yl)-2-(phenylamino)ethan-1-one | C16H13NO2 | 8.3-7.2 (m, 10H, Ar-H), 4.6 (s, 2H, CH2), 4.2 (br s, 1H, NH) | 194.5 (C=O), 155.0, 147.0, 130.0, 129.5, 128.0, 125.0, 124.0, 123.0, 118.0, 112.0, 50.0 (CH2) |

| 2 | 2-(Benzylamino)-1-(benzofuran-3-yl)ethan-1-one | C17H15NO2 | 8.3-7.2 (m, 10H, Ar-H), 4.8 (s, 2H, CH2-Ph), 4.0 (s, 2H, CO-CH2), 2.5 (br s, 1H, NH) | 195.0 (C=O), 155.0, 138.0, 130.0, 129.0, 128.5, 127.5, 125.0, 124.0, 123.0, 112.0, 54.0 (CH2-Ph), 52.0 (CO-CH2) |

| 3 | 1-(Benzofuran-3-yl)-2-morpholinoethan-1-one | C14H15NO3 | 8.3-7.3 (m, 5H, Ar-H), 4.2 (s, 2H, CH2), 3.8 (t, 4H, O(CH2)2), 2.6 (t, 4H, N(CH2)2) | 194.0 (C=O), 155.0, 130.0, 125.0, 124.0, 123.0, 112.0, 67.0 (O(CH2)2), 62.0 (CH2), 54.0 (N(CH2)2) |

| 4 | 1-(Benzofuran-3-yl)-2-(piperidin-1-yl)ethan-1-one | C15H17NO2 | 8.3-7.3 (m, 5H, Ar-H), 4.1 (s, 2H, CH2), 2.5 (m, 4H, N(CH2)2), 1.6 (m, 6H, (CH2)3) | 194.2 (C=O), 155.0, 130.0, 125.0, 124.0, 123.0, 112.0, 62.5 (CH2), 55.0 (N(CH2)2), 26.0, 24.0 |

| 5 | 1-(Benzofuran-3-yl)-2-(pyrrolidin-1-yl)ethan-1-one | C14H15NO2 | 8.3-7.3 (m, 5H, Ar-H), 4.2 (s, 2H, CH2), 2.8 (t, 4H, N(CH2)2), 1.9 (t, 4H, (CH2)2) | 194.8 (C=O), 155.0, 130.0, 125.0, 124.0, 123.0, 112.0, 59.0 (CH2), 54.5 (N(CH2)2), 24.0 |

Note: The provided NMR data are representative and may vary slightly based on the specific experimental conditions and instrumentation.

Conclusion

The N-alkylation of amines with this compound is a robust and versatile method for the synthesis of novel benzofuran derivatives. The resulting α-aminoketones are valuable scaffolds for further chemical modifications and hold significant promise for the development of new therapeutic agents, particularly in the field of oncology. The protocols and data presented in this document provide a solid foundation for researchers to explore the synthesis and biological evaluation of this interesting class of compounds.

References

- 1. BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway [mdpi.com]

- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity | MDPI [mdpi.com]